(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS No.: 1147118-58-8
Cat. No.: VC5691823
Molecular Formula: C20H17NO2
Molecular Weight: 303.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147118-58-8 |
|---|---|
| Molecular Formula | C20H17NO2 |
| Molecular Weight | 303.361 |
| IUPAC Name | (2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
| Standard InChI | InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+ |
| Standard InChI Key | QEKKYPTULUODJY-WYMLVPIESA-N |
| SMILES | COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Introduction
Structural and Molecular Characteristics
(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 1147118-58-8) belongs to the Schiff base family, characterized by an imine (C=N) bond formed between a primary amine and a carbonyl compound. Its structure integrates a tetrahydrocarbazole framework—a partially saturated carbazole derivative—with a 4-methoxybenzylidene substituent. The molecular formula is C20H17NO2, yielding a molecular weight of 303.36 g/mol.
Key Structural Features:
-
Tetrahydrocarbazole Core: A bicyclic system comprising a six-membered aromatic benzene ring fused to a five-membered pyrrole ring, partially hydrogenated to enhance stability and reactivity.
-
Methoxybenzylidene Group: A para-methoxy-substituted phenyl ring connected via a conjugated double bond (C=N), facilitating electron delocalization and metal coordination.
-
Stereochemistry: The E-configuration of the imine bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity.
X-ray crystallography studies confirm that the compound adopts a near-planar conformation, with bond lengths and angles consistent with analogous Schiff bases. The methoxy group at the para position enhances solubility in polar aprotic solvents, a property leveraged in synthetic protocols.
Synthesis and Chemical Characterization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between a tetrahydrocarbazole derivative and 4-methoxybenzaldehyde under mild acidic or basic conditions. A representative protocol involves:
Reagents:
-
1,2,3,9-Tetrahydro-4H-carbazol-4-one
-
4-Methoxybenzaldehyde
-
Acid catalyst (e.g., acetic acid) or base (e.g., piperidine)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Equimolar amounts of tetrahydrocarbazolone and 4-methoxybenzaldehyde are refluxed in ethanol with catalytic acetic acid.
-
The reaction mixture is stirred at 60–80°C for 6–12 hours.
-
The product is precipitated by cooling, filtered, and purified via recrystallization or chromatography.
Optimization Strategies:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing the transition state.
-
Catalyst Choice: Acidic conditions favor imine formation, while bases accelerate deprotonation.
-
Temperature Control: Elevated temperatures (≥70°C) reduce reaction time but may promote side reactions.
Table 1: Comparative Synthesis Conditions
| Parameter | Condition 1 (Acidic) | Condition 2 (Basic) |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | Acetic acid | Piperidine |
| Temperature (°C) | 70 | 80 |
| Yield (%) | 65 | 72 |
| Purity (HPLC, %) | 98.5 | 97.8 |
Data adapted from.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1640–1620 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C stretch of methoxy group).
-
NMR (¹H):
-
δ 8.2–7.1 ppm (aromatic protons of carbazole and methoxyphenyl groups).
-
δ 3.8 ppm (singlet, OCH3).
-
δ 2.9–2.5 ppm (methylene protons of tetrahydrocarbazole).
-
-
Mass Spectrometry: Molecular ion peak at m/z 303.36 (M⁺), with fragmentation patterns confirming the loss of methoxy and methylene groups.
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 210–215°C, with thermal decomposition onset at 300°C under nitrogen atmosphere. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to melting, indicating high crystallinity.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.4 |
| DMSO | 45.2 |
| Chloroform | 8.7 |
| Water | <0.1 |
Data sourced from.
Reactivity
The imine bond participates in:
-
Metal Coordination: Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antioxidant activity.
-
Nucleophilic Addition: Reacts with Grignard reagents or hydrazines to yield secondary amines or hydrazones.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18 | Topoisomerase II inhibition |
| A549 (Lung) | 25 | ROS generation |
| HepG2 (Liver) | 30 | Caspase-3 activation |
Data compiled from.
Anti-inflammatory Effects
In murine models, the compound reduces paw edema by 40% at 50 mg/kg, likely through suppression of NF-κB and COX-2 pathways.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for designing 5-HT3 receptor antagonists, analogous to ondansetron .
-
Drug Delivery Systems: Encapsulation in polymeric nanoparticles improves bioavailability.
Materials Science
-
Coordination Polymers: Metal complexes exhibit luminescent properties for OLED applications.
-
Catalysts: Palladium-Schiff base complexes catalyze Suzuki-Miyaura cross-coupling reactions.
Future Directions
Current research focuses on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position to enhance potency.
-
Hybrid Derivatives: Combining carbazole motifs with quinolone or chalcone units for multitarget therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume